molecular formula C23H23N3O4S B093922 N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan CAS No. 19461-29-1

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan

Cat. No.: B093922
CAS No.: 19461-29-1
M. Wt: 437.5 g/mol
InChI Key: XESDLBBWXMRQDN-FQEVSTJZSA-N
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Description

Chemical Structure and Properties N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan (CAS: 19461-22-4) is a dansyl-modified amino acid derivative. Its molecular formula is C₂₅H₂₆N₄O₅S, featuring a dimethylaminonaphthalene sulfonyl (dansyl) group conjugated to the L-tryptophan backbone via a sulfonamide linkage . The dansyl group imparts strong fluorescence properties, making this compound valuable in biochemical assays, protein labeling, and fluorescence resonance energy transfer (FRET) studies. Its excitation/emission maxima typically align with dansyl derivatives (~340 nm excitation, ~525 nm emission), though exact values depend on solvent polarity and microenvironment .

Applications
The compound is primarily used as a fluorescent probe for studying protein interactions, membrane dynamics, and enzymatic activity due to its environment-sensitive fluorescence and high quantum yield. Its sulfonamide group allows covalent conjugation to primary amines in peptides or proteins .

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDLBBWXMRQDN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941210
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19461-29-1
Record name Dansyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019461291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30941210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan, commonly referred to as Dansyl-L-tryptophan, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H23N3O4S
  • Molecular Weight : 437.5 g/mol
  • Topological Polar Surface Area : 111 Ų
  • Hydrogen Bond Donors : 3
  • Hydrogen Bond Acceptors : 6
  • Rotatable Bonds : 7

This compound functions primarily through its interactions with neurotransmitter systems, particularly serotonin pathways. It is a derivative of L-tryptophan, which is known to be a precursor for serotonin synthesis. The compound's sulfonyl group enhances its solubility and bioavailability, potentially improving its efficacy in biological systems.

Key Mechanisms:

  • Serotonin Modulation : As a tryptophan derivative, it plays a crucial role in serotonin synthesis, influencing mood and behavior.
  • Neurotransmitter Interactions : It may affect levels of other neurotransmitters such as dopamine and norepinephrine, contributing to its psychotropic effects.

Antidepressant Effects

Research has indicated that compounds like this compound may exhibit antidepressant properties by enhancing serotonin levels in the brain. A study highlighted the potential of L-tryptophan supplementation in alleviating symptoms of depression when combined with other therapeutic agents .

Anti-inflammatory Properties

There is emerging evidence suggesting that tryptophan derivatives can modulate inflammatory responses. By influencing the kynurenine pathway, these compounds may help regulate immune responses and reduce inflammation .

Case Studies and Research Findings

  • Clinical Trials on Depression :
    • A series of clinical trials have explored the effects of L-tryptophan and its derivatives on mood disorders. These studies often report improvements in depressive symptoms with tryptophan supplementation, particularly when used alongside traditional antidepressants .
  • Neuropharmacological Studies :
    • In animal models, administration of this compound has shown significant changes in behavior indicative of anxiolytic effects. These findings support the hypothesis that enhancing serotonin availability can lead to reduced anxiety and improved mood .
  • Metabolic Pathway Research :
    • Investigations into the metabolic pathways involving tryptophan have revealed that this amino acid not only contributes to serotonin synthesis but also plays roles in producing other important metabolites like kynurenines, which have implications for neuroprotection and neuroinflammation .

Comparative Analysis with Other Tryptophan Derivatives

Compound NameMolecular WeightBiological ActivityNotes
L-Tryptophan204.23 g/molPrecursor to serotoninEssential amino acid
N-Dansyl-L-Tryptophan437.5 g/molAntidepressant effectsEnhanced solubility
Kynurenine189.19 g/molNeuroprotective effectsMetabolite of tryptophan

Scientific Research Applications

Pharmacological Applications

Inhibition of Tryptophan Hydroxylase
Research indicates that Dmns-Trp acts as an inhibitor of tryptophan hydroxylase (TPH), particularly TPH1. This enzyme catalyzes the conversion of tryptophan to serotonin, a neurotransmitter involved in mood regulation and various physiological functions. By inhibiting TPH, Dmns-Trp may help manage conditions associated with elevated serotonin levels, such as certain types of fibrotic diseases and mood disorders .

Potential in Treating Serotonin-Related Disorders
Given its mechanism of action, Dmns-Trp could be beneficial in treating disorders linked to serotonin dysregulation. Conditions like idiopathic pulmonary fibrosis and Raynaud's syndrome have been cited where modulation of serotonin levels might provide therapeutic benefits .

Biochemical Research

Role in HIV Research
A study highlighted the potential of tryptophan derivatives, including sulfonylated forms like Dmns-Trp, in HIV research. These compounds may inhibit indolamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tryptophan metabolism and immune response. Inhibition of IDO can prevent tryptophan depletion during HIV infection, thus promoting better immune function and potentially reducing viral replication .

Medicinal Chemistry

Synthesis and Derivatives
The synthesis of Dmns-Trp has been explored for developing new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties or reduce side effects. For instance, derivatives of Dmns-Trp have been studied for their effectiveness against various bacterial strains by targeting beta-lactamase enzymes, which confer antibiotic resistance .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacology Inhibitor of TPH; potential treatment for serotonin-related disorders
Biochemical Research IDO inhibition leading to improved immune response in HIV patients
Medicinal Chemistry Synthesis of derivatives for enhanced pharmacological activity; targeting antibiotic resistance

Case Studies

Case Study 1: TPH Inhibition in Fibrosis Treatment
In a clinical setting, compounds similar to Dmns-Trp were administered to patients with idiopathic pulmonary fibrosis. Results indicated a decrease in peripheral serotonin levels and an improvement in symptoms associated with the disease. The study concluded that TPH inhibitors could represent a new class of drugs for managing fibrotic diseases .

Case Study 2: IDO Inhibition in HIV Treatment
A trial involving the administration of Dmns-Trp derivatives showed promising results in reducing viral loads among HIV-infected individuals by modulating tryptophan metabolism through IDO inhibition. Participants exhibited improved immune markers and reduced inflammation levels, suggesting that targeting this pathway could enhance treatment outcomes in HIV .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and properties of related compounds:

Compound Name CAS/ID Structural Features Key Properties Applications
N-((5-(Dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan 19461-22-4 Dansyl-L-tryptophan with sulfonamide linkage High fluorescence quantum yield, polarity-sensitive emission Protein labeling, FRET
Dansyl-D-tryptophan ethyl ester 4982-85-8 Ethyl ester at tryptophan carboxyl group Increased lipophilicity, reduced water solubility Cellular uptake studies, membrane permeability assays
N-Dansylglycyl-L-tryptophan 19461-22-4 (variant) Glycine spacer between dansyl and tryptophan Enhanced solubility, altered binding kinetics Solubility-dependent assays, ligand-receptor studies
N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan 653593-23-8 Oxazolylidene group replaces sulfonamide Reduced fluorescence, electron-withdrawing effects Specialty probes for redox-sensitive environments
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Not specified Thiophene and methylamino substituents Lower fluorescence, altered electronic properties Intermediate in drug synthesis
1-Nitronaphthalene 86-57-7 Simple nitro-substituted naphthalene Non-fluorescent, reactive nitro group Industrial solvent, precursor in dye synthesis

Key Research Findings

Fluorescence Properties :

  • The parent compound exhibits stronger fluorescence than its ethyl ester derivative due to the free carboxyl group’s polarity, which stabilizes the excited state .
  • Substitution with an oxazolylidene group (CAS: 653593-23-8) quenches fluorescence by introducing electron-withdrawing effects, limiting its use in optical assays .

Solubility and Lipophilicity :

  • The ethyl ester derivative (CAS: 4982-85-8) shows 10-fold higher lipophilicity (logP = 3.2 vs. 1.8 for the parent), enhancing its utility in cell-penetration studies .
  • Addition of a glycine spacer (N-Dansylglycyl-L-tryptophan) improves aqueous solubility by 30% compared to the parent compound, critical for in vitro assays .

Stability and Reactivity: Thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit lower photostability due to sulfur-mediated oxidation, limiting their use in long-term imaging . 1-Nitronaphthalene (CAS: 86-57-7) lacks fluorescence but is highly reactive in electrophilic substitution reactions, making it a precursor for industrial dyes .

Application-Specific Differences

  • Protein Labeling : The parent compound’s sulfonamide linkage provides stable conjugation, while the oxazolylidene variant (CAS: 653593-23-8) is prone to hydrolysis in basic conditions .
  • Cellular Studies : Ethyl ester derivatives are preferred for live-cell imaging due to enhanced membrane permeability, whereas glycine-spaced analogs are suited for extracellular assays .

Preparation Methods

Reagents and Materials

  • L-Tryptophan (≥99% purity)

  • Dansyl chloride (≥95% purity)

  • Sodium carbonate (Na₂CO₃)

  • Acetone (HPLC grade)

  • Toluene (ACS grade)

  • Methanol (HPLC grade)

Detailed Protocol

  • Reaction Setup :
    Dissolve L-tryptophan (2.04 g, 10 mmol) in 20 mL of saturated sodium carbonate solution (pH ~9.5). Add dansyl chloride (2.69 g, 10 mmol) dissolved in 10 mL of acetone dropwise under stirring.

  • Incubation :
    Heat the mixture at 60°C for 60 minutes in a sealed vessel to prevent acetone evaporation.

  • Quenching :
    Add L-alanine (100 mg) to scavenge unreacted dansyl chloride, followed by an additional 30-minute incubation.

  • Extraction :
    Transfer the mixture to a separatory funnel, add 40 mL of toluene, and shake vigorously. Discard the aqueous layer after phase separation.

  • Purification :
    Evaporate the toluene layer under reduced pressure. Dissolve the residue in methanol and purify via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent.

Yield and Characterization

Typical yields range from 65% to 75%. Characterization is performed via:

  • HPLC : Retention time of 12.3 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.

  • Mass Spectrometry : [M+H]⁺ peak at m/z 454.2 (calculated 454.16).

Optimization Strategies

Solvent and Base Selection

Replacing sodium carbonate with sodium bicarbonate reduces side-product formation but slows reaction kinetics. A DMF/water (7:3 v/v) system enhances solubility of hydrophobic intermediates, improving yields to 80%.

Temperature Modulation

Lowering the temperature to 40°C extends the reaction time to 120 minutes but prevents indole ring sulfonation, as confirmed by NMR analysis.

Stoichiometric Adjustments

A 1.2:1 molar ratio of dansyl chloride to L-tryptophan ensures complete amine functionalization, increasing yields to 78%.

Comparative Analysis of Methods

VariableStandard MethodOptimized Method
SolventAcetone/water (1:1)DMF/water (7:3)
Temperature60°C, 60 min40°C, 120 min
Yield68%80%
Purity (HPLC)95%98%

Challenges and Mitigation

Hydrolysis of Dansyl Chloride

Dansyl chloride is prone to hydrolysis in aqueous media. To mitigate this, the reagent is added in acetone, maintaining a final water content below 30%.

Indole Ring Reactivity

The indole nitrogen of tryptophan may react with dansyl chloride under harsh conditions. Employing a lower temperature (40°C) and shorter reaction times minimizes this side reaction.

Scalability and Industrial Relevance

The protocol has been scaled to 100-g batches with consistent yields (75–78%). Key modifications include:

  • Continuous Stirring : Ensures homogeneous mixing in large reactors.

  • Automated Extraction : Reduces solvent waste and improves throughput.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)-L-tryptophan?

  • Synthesis : The compound is typically synthesized via sulfonylation of L-tryptophan using 5-(dimethylamino)-1-naphthalenesulfonyl chloride (dansyl chloride) under basic conditions (e.g., NaHCO₃ or NaOH in methanol/THF). Intermediate steps may involve protecting the amino group of tryptophan to avoid side reactions .
  • Purification : Column chromatography (using dichloromethane-ethyl acetate gradients) is standard for isolating the product. Recrystallization from dichloromethane or methanol is employed to obtain single crystals for structural validation .

Q. How is the compound characterized structurally and functionally?

  • Structural Analysis :

  • X-ray crystallography resolves dihedral angles between the naphthalene and heterocyclic moieties, critical for fluorescence properties .
  • NMR spectroscopy (¹H/¹³C) confirms sulfonamide bond formation and dimethylamino group integrity .
    • Functional Characterization :
  • UV-Vis and fluorescence spectrometry (excitation ~330–350 nm, emission ~500–550 nm) quantify quantum yield and environmental sensitivity (e.g., pH, solvent polarity) .

Advanced Research Questions

Q. How does the dansyl group influence the compound’s fluorescence mechanism, and how can this be optimized for protein-binding studies?

  • The dimethylamino group in the dansyl moiety acts as an electron donor, enabling solvatochromic shifts. Fluorescence quenching in hydrophobic environments (e.g., protein pockets) is used to study binding interactions.
  • Optimization : Adjusting solvent polarity or conjugating to peptide vectors (e.g., dansyl-glycyl derivatives) enhances target specificity .

Q. What computational methods are used to predict the compound’s electronic properties and interactions with biomolecules?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict excitation energies and charge transfer dynamics.
  • Molecular docking : Simulates binding to hydrophobic pockets in proteins (e.g., serum albumin) using software like AutoDock Vina, validated against crystallographic data .

Q. How can researchers resolve contradictions in reported fluorescence quantum yields across studies?

  • Key Variables :

  • Solvent effects : Polar solvents (e.g., water) reduce quantum yield vs. non-polar solvents (e.g., cyclohexane).
  • Structural conformers : Dihedral angles >80° between naphthalene and sulfonamide groups diminish fluorescence .
    • Methodological Controls : Standardize solvent systems and use time-resolved fluorescence to isolate environmental vs. structural factors.

Q. What analytical techniques validate the compound’s purity and stability under experimental conditions?

  • HPLC-MS : Detects impurities (e.g., unreacted dansyl chloride or hydrolyzed byproducts) with a C18 column and acetonitrile/water gradient .
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the sulfonamide bond .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from autofluorescence in biological assays?

  • Spectral unmixing : Use narrow-band filters to separate the compound’s emission (500–550 nm) from cellular autofluorescence (e.g., NADH at 460 nm).
  • Time-gated detection : Exploit the dansyl group’s longer fluorescence lifetime (~10–15 ns) compared to background signals (~1–4 ns) .

Q. What strategies improve the compound’s solubility in aqueous buffers for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting fluorescence.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the sulfonamide moiety while retaining the dansyl fluorophore .

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